molecular formula C24H27N3O4S B2418943 N-(4-ethoxyphenyl)-6,7-dimethoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine CAS No. 1251542-77-4

N-(4-ethoxyphenyl)-6,7-dimethoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine

Cat. No.: B2418943
CAS No.: 1251542-77-4
M. Wt: 453.56
InChI Key: MFGNEYUEZVNKFR-UHFFFAOYSA-N
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Description

This compound is a quinoline derivative with an ethoxyphenylamino group at the 4-position, a thiomorpholino methanone group attached to the quinoline ring, and methoxy groups at the 6 and 7 positions. Quinoline derivatives are often studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information on the arrangement of atoms in the molecule and the types of bonds present.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The amino and methoxy groups could potentially undergo a variety of reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .

Scientific Research Applications

Synthesis and Characterization

The synthesis of related quinoline derivatives often involves complex reactions aimed at introducing various substituents to achieve desired chemical properties. For example, the study by Pudjiastuti et al. (2010) discusses the isolation of a new benzylisoquinoline alkaloid from Beilschmiedia brevipes, showcasing the diversity of natural sources for quinoline compounds and their derivatives. The detailed NMR data provided for these compounds highlight the importance of spectroscopic methods in elucidating the structures of complex organic molecules (Pudjiastuti et al., 2010).

Potential Therapeutic Applications

Quinoline derivatives have been studied for their potential therapeutic applications, such as in the treatment of Parkinson's disease. Wang et al. (2017) synthesized a new potential PET agent for imaging of LRRK2 enzyme in Parkinson's disease, highlighting the role of quinoline derivatives in developing diagnostic tools for neurodegenerative diseases (Wang et al., 2017).

Antioxidant Properties

The antioxidant properties of quinoline derivatives are also of significant interest. Çetinkaya et al. (2012) synthesized and evaluated the antioxidant activities of various compounds, demonstrating the potential of quinoline derivatives as effective antioxidants. This study suggests that these compounds could serve as promising molecules due to their potential antioxidant properties, which is crucial for combating oxidative stress-related diseases (Çetinkaya et al., 2012).

Electroluminescent Properties

Quinoline derivatives have been explored for their electroluminescent properties, which are valuable in the development of organic light-emitting diodes (OLEDs). The study by Kang et al. (2011) synthesized phosphorescent Ir(III) complexes based on aryl(6-arylpyridin-3-yl)methanone ligands, showcasing the potential of quinoline derivatives in enhancing the performance of OLED devices. This research illustrates the applicability of quinoline derivatives in advanced electronic and photonic devices (Kang et al., 2011).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. Proper safety precautions should be taken when handling this compound .

Properties

IUPAC Name

[4-(4-ethoxyanilino)-6,7-dimethoxyquinolin-2-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4S/c1-4-31-17-7-5-16(6-8-17)25-19-14-21(24(28)27-9-11-32-12-10-27)26-20-15-23(30-3)22(29-2)13-18(19)20/h5-8,13-15H,4,9-12H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGNEYUEZVNKFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=CC(=NC3=CC(=C(C=C32)OC)OC)C(=O)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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